2-(2-Fluoro-3-methoxyphenyl)acetic acid 2-(2-Fluoro-3-methoxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 863645-29-8
VCID: VC2543503
InChI: InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
SMILES: COC1=CC=CC(=C1F)CC(=O)O
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

2-(2-Fluoro-3-methoxyphenyl)acetic acid

CAS No.: 863645-29-8

Cat. No.: VC2543503

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-3-methoxyphenyl)acetic acid - 863645-29-8

Specification

CAS No. 863645-29-8
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 2-(2-fluoro-3-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Standard InChI Key HALRNJGSUZBJGT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1F)CC(=O)O
Canonical SMILES COC1=CC=CC(=C1F)CC(=O)O

Introduction

Chemical Identity and Basic Properties

2-(2-Fluoro-3-methoxyphenyl)acetic acid is an organofluorine compound with significant value in organic synthesis. This compound consists of a phenyl ring substituted with fluoro and methoxy groups at the 2 and 3 positions respectively, with an acetic acid moiety attached to the phenyl ring.

Identifiers and Nomenclature

The compound is characterized by various identifiers that help in its precise identification across chemical databases and literature:

ParameterValue
Chemical Name2-(2-Fluoro-3-methoxyphenyl)acetic acid
CAS Registry Number863645-29-8
Molecular FormulaC₉H₉FO₃
Molecular Weight184.16 g/mol
MDL NumberMFCD06800745
Synonyms2-Fluoro-3-methoxyphenylacetic acid; 2-Fluoro-3-methoxybenzeneacetic acid; Benzeneacetic acid, 2-fluoro-3-methoxy-
InChIInChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyHALRNJGSUZBJGT-UHFFFAOYSA-N
SMILESCOC1=CC=CC(=C1F)CC(=O)O

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Fluoro-3-methoxyphenyl)acetic acid determine its behavior in various chemical reactions and applications:

Structural Properties

The compound contains a benzene ring with a fluoro substituent at the ortho position and a methoxy group at the meta position. The acetic acid moiety is connected to the phenyl ring, creating a unique chemical architecture that influences its reactivity and applications .

Physicochemical Parameters

PropertyValueReference
Molecular Weight184.16 g/mol
XLogP3-AA1.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass184.05357231 Da
Topological Polar Surface AreaNot specified in sources-
Physical StateSolid (at standard conditions)

These properties significantly influence the compound's solubility, permeability, and reactivity, which are critical factors in its applications in organic synthesis and pharmaceutical development .

Synthesis and Preparation Methods

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)acetic acid involves specific chemical pathways that require precision and control:

General Synthetic Routes

While the search results don't provide a direct synthesis method specifically for 2-(2-Fluoro-3-methoxyphenyl)acetic acid, related compounds offer insights into potential synthetic pathways. For instance, the compound can likely be prepared through various methods including:

  • Carboxylation of appropriately substituted benzyl derivatives

  • Oxidation of corresponding aldehydes or alcohols

  • Hydrolysis of corresponding esters or nitriles

Derivative Synthesis

The compound serves as a valuable precursor in the synthesis of more complex molecules. For example, it is used as a raw material in the synthesis of elagolix intermediates, where it undergoes cyclization, hydrolysis, amino protection, condensation, and Mitsunobu reaction steps .

Additionally, it can be transformed into 2-bromo-2-(2-fluoro-3-methoxyphenyl)ethyl acetate through a four-step synthetic process that offers advantages of high conversion rates, simple operations, and low process costs suitable for industrial applications .

Applications in Pharmaceutical Research

2-(2-Fluoro-3-methoxyphenyl)acetic acid demonstrates significant utility in pharmaceutical research and development:

As a Chemical Intermediate

The compound serves as a valuable building block in medicinal chemistry for the synthesis of biologically active compounds. It is particularly noted for its role in the preparation of elagolix intermediates, which are components in the synthesis of important pharmaceutical compounds .

ParameterClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP271-P261 (Use only outdoors or in a well-ventilated area, Avoid breathing dust/fume/gas/mist/vapors/spray)
HS Code2918999090

These classifications highlight the need for proper handling procedures to minimize health risks .

Manufacturer/SupplierProduct NumberPackagingPrice (USD)Reference
TRCF40260810mg$45
Apollo ScientificPC408262500mg$109
Apollo ScientificPC4082621g$131
SynQuest Laboratories2621-3-0E500mg$120
SynQuest Laboratories2621-3-0E1g$144
Various Chinese suppliers--Inquiry-based

This pricing information (as of the search date) provides a general overview of the market value of this compound, though prices may vary over time and by region .

Related Compounds and Derivatives

Several structurally related compounds share similarities with 2-(2-Fluoro-3-methoxyphenyl)acetic acid:

Fluorinated Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Relation to Main Compound
2-Fluoro-2-(3-fluoro-2-methoxyphenyl)acetic acid1549379-17-0C₉H₈F₂O₃202.15Contains additional fluoro substitution
2-Fluoro-2-(3-methoxyphenyl)acetic acid915070-94-9C₉H₉FO₃184.16Positional isomer with different fluoro substitution pattern

These compounds share similar structural characteristics but differ in the position or number of fluoro substituents, which can significantly affect their chemical reactivity and biological properties .

Other Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Relation to Main Compound
2-(4-Bromo-2-methoxyphenyl)acetic acid1026089-09-7C₉H₉BrO₃245.07Contains bromo instead of fluoro substituent
2-Bromo-2-(2-fluoro-3-methoxyphenyl)ethyl acetate-C₁₁H₁₂BrFO₃-Derivative with modified functional group

These compounds demonstrate the versatility of the basic structural framework in generating a family of related compounds with potentially diverse applications .

Current Research Applications

The compound and its derivatives continue to be the subject of active research across multiple disciplines:

In Medicinal Chemistry

As mentioned earlier, 2-(2-Fluoro-3-methoxyphenyl)acetic acid serves as a key intermediate in the synthesis of pharmaceutically important compounds, including elagolix intermediates. Elagolix is a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of endometriosis and uterine fibroids, highlighting the significance of this compound in the development of clinically relevant medications .

In Organic Synthesis

The compound's reactivity and functional group compatibility make it valuable in developing new synthetic methodologies. Research continues to explore efficient ways to incorporate such fluorinated building blocks into complex molecular frameworks, leveraging the unique properties imparted by the fluoro substituent .

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